molecular formula C18H15NO4 B13995480 4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid CAS No. 78105-11-0

4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid

Cat. No.: B13995480
CAS No.: 78105-11-0
M. Wt: 309.3 g/mol
InChI Key: IEWNHJMPTUOWNH-UHFFFAOYSA-N
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Description

4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the broader quinoline family, which is recognized for its significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes under thermally induced or microwave-assisted conditions . Acid-catalyzed hydrolysis of the resulting ester derivatives yields the desired quinoline carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient methodologies, such as the use of enaminones as replacements for 1,3-dicarbinols to improve yield and practicality . These methods ensure the production of highly pure compounds with excellent yields, making them suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-7-phenethyloxy-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. . This mechanism is particularly effective in treating bacterial infections.

Properties

CAS No.

78105-11-0

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

4-oxo-7-(2-phenylethoxy)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C18H15NO4/c20-17-14-7-6-13(10-16(14)19-11-15(17)18(21)22)23-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,19,20)(H,21,22)

InChI Key

IEWNHJMPTUOWNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O

Origin of Product

United States

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